![molecular formula C11H16F3N3O2S B2412085 3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034338-16-2](/img/structure/B2412085.png)

3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

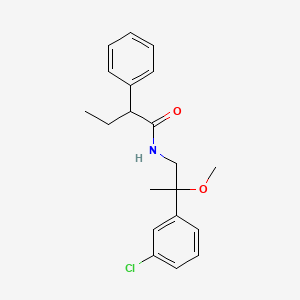

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The trifluoromethyl group attached to the propane chain could potentially increase the compound’s stability and lipophilicity .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides, which typically involve a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . The trifluoromethyl group would likely be arranged around the carbon atom in a way that minimizes steric hindrance .Chemical Reactions Analysis

Sulfonamides, such as this compound, are often involved in substitution and elimination reactions . The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might confer some degree of water solubility, while the trifluoromethyl group might increase its lipophilicity .Scientific Research Applications

Synthesis and Reactivity

Sulfonamides as Terminators in Cyclisations

Sulfonamides, including compounds similar to the one , are utilized as novel terminators of cationic cyclisations. These reactions are crucial for the formation of polycyclic systems and show preference in forming certain cyclic compounds over others due to the unique terminating ability of the sulfonamide group (Haskins & Knight, 2002).

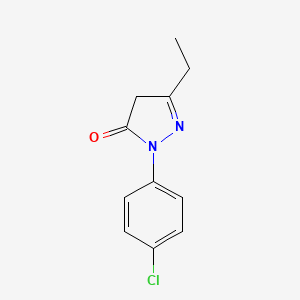

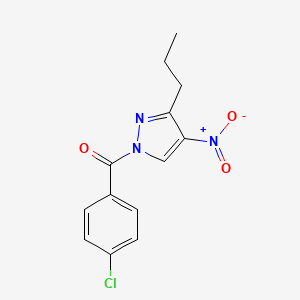

Applications in 1,3-Dipolar Cycloadditions

Derivatives of 3,3,3-trifluoropropene, closely related to the compound , are utilized in 1,3-dipolar cycloadditions. These derivatives can afford trifluoromethyl substituted pyrazolines, pyrazoles, and other cyclic compounds, showcasing the versatility of trifluoromethylated synthons in organic synthesis (Plancquaert et al., 1996).

Molecular Structure and Conformation

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydropyridines reveals insights into their molecular conformations and hydrogen bonding patterns. These studies are crucial for understanding the structural aspects that could influence the reactivity and applications of such compounds in further chemical reactions (Sagar et al., 2017).

Catalytic Applications

Catalysis in Organic Reactions

Sulfonamides, including the compound , are highlighted for their roles in catalyzing various organic reactions. These reactions are key for synthesizing complex organic molecules, showcasing the potential of sulfonamides as versatile catalysts in organic synthesis (Ishihara et al., 1996).

Materials Science and Engineering

Polyamides with Electronic Properties

Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties explores the synthesis and properties of materials that could have applications in electronics and materials science. These studies demonstrate the potential of incorporating specific functional groups for developing materials with desirable physical and chemical properties (Liu et al., 2013).

Mechanism of Action

Mode of Action

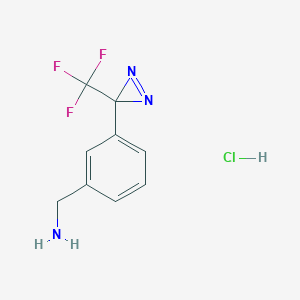

It is hypothesized that the compound may interact with its targets through non-covalent interactions, possibly involving the strong electronegativity of the fluorine atoms which modifies the dipole moment of the fluorinated aromatic rings .

Pharmacokinetics

The presence of the trifluoromethyl group and the sulfonamide moiety could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolic stability, and its route of excretion .

Future Directions

properties

IUPAC Name |

3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3O2S/c12-11(13,14)4-6-20(18,19)16-8-9-7-15-17-5-2-1-3-10(9)17/h7,16H,1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNJJEGAGZUICY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNS(=O)(=O)CCC(F)(F)F)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)

![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)

![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)